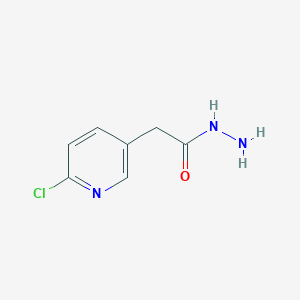

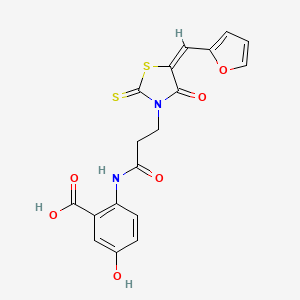

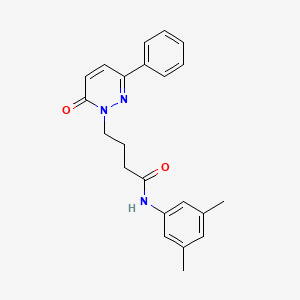

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan-2-carbonyl compounds are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . These compounds have been used in the synthesis of various biologically active heterocycles .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of furan-2-carbonyl chloride with a suitable amine . Heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles has also been reported .Molecular Structure Analysis

While specific structural data for the compound you’re interested in is not available, similar compounds often have complex structures that can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis

Furan-2-carbonyl compounds can participate in a variety of reactions. For example, they can undergo addition-cyclization reactions with nitrogen nucleophiles to form a new series of heterocycles .Wissenschaftliche Forschungsanwendungen

Pro-drug System Potential

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide and related compounds show promise as bioreductively activated pro-drug systems. These derivatives have potential for the selective release of therapeutic drugs in hypoxic solid tumors, as demonstrated in studies involving biomimetic reduction of nitrofuranylmethyl derivatives of anticancer drugs (Berry et al., 1997).

Anti-tumor Activity

Research on tetrahydroquinoline derivatives, including compounds with structures related to this compound, has shown anti-tumor activity in vitro. One study focused on synthesizing and evaluating the anti-tumor activities of new pyran or furan-tetrahydroquinoline derivatives substituted by different groups against human hepatic, leukemia, and lung cancer cells (Li, 2013).

Synthesis of Tetrahydroquinoline Derivatives

Several studies have explored the synthesis of tetrahydroquinoline derivatives, including those bearing the furan-2-yl group. These compounds are of interest due to their presence in a range of biologically active natural products and pharmaceutical agents. The synthesis of such compounds often involves multicomponent reactions and can provide insights into their potential applications in medicinal chemistry (Dyachenko et al., 2015).

Sulfonamide Derivatives and Anticancer Activity

Sulfonamide derivatives, closely related to the chemical structure , have been studied for their pro-apoptotic effects in cancer cells. These compounds can activate apoptotic genes, mediated by p38 and ERK phosphorylation, indicating a potential avenue for anticancer therapy (Cumaoğlu et al., 2015).

Diels-Alder Reactions in Synthesis

The Diels-Alder reactions involving tetrahydroquinoline derivatives are significant in the synthesis of complex molecular structures. Such reactions are crucial for creating rigid tricyclic nitrogen heterocycles, which have applications in drug discovery and development (Kouznetsov et al., 2004).

X-ray Characterization and Theoretical Studies

X-ray characterization and theoretical studies of tetrahydroquinoline derivatives have provided insights into the molecular structure and potential interactions, such as F⋯O interactions, which are crucial for understanding their reactivity and potential applications in pharmaceuticals (Grudova et al., 2020).

Wirkmechanismus

The mechanism of action of these compounds can vary widely depending on their structure and the specific biological target. Some furan-containing compounds have been reported to exhibit a wide diversity of pharmacological activities including antimicrobial, antitumor, analgesic, antihypertensive, and anti-inflammatory activity .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S/c24-20(19-4-2-12-29-19)22-11-1-3-14-5-6-15(13-18(14)22)21-30(27,28)17-9-7-16(8-10-17)23(25)26/h2,4-10,12-13,21H,1,3,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTYABRTGKCSLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2780103.png)

![4-Cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2780108.png)

![2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2780111.png)

![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/no-structure.png)

![2-Chloro-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide](/img/structure/B2780118.png)